molecular formula C16H12ClN3O2 B2533917 4-(2-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine CAS No. 338771-27-0

4-(2-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine

Cat. No. B2533917
M. Wt: 313.74
InChI Key: QFEGXSKDDPDKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine” belongs to a class of organic compounds known as pyrimidines and derivatives . Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts . The Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis are also common methods .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

Chemical reactions involving pyrimidine derivatives can include cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Scientific Research Applications

Importance of Hybrid Catalysts

Hybrid catalysts play a crucial role in the synthesis of pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The application of diverse hybrid catalysts, such as organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, facilitates the development of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives. This review highlights the synthetic pathways, mechanism, and recyclability of the catalysts used for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, demonstrating their broader catalytic applications in developing lead molecules (Parmar, Vala, & Patel, 2023).

Tautomerism and Molecular Interactions

The study of tautomerism in nucleic acid bases, including pyrimidines, and the effects of molecular interactions on tautomeric equilibria provides insights into the biological significance of these processes. The change in tautomeric equilibria as a result of interactions with the environment can lead to spontaneous mutation, highlighting the potential biological implications of pyrimidine tautomers (Person et al., 1989).

Pharmacophore Design of Kinase Inhibitors

Synthetic compounds with tri- and tetra-substituted imidazole scaffolds, including pyrimidine-based derivatives, act as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. This review covers the design, synthesis, and activity studies of these inhibitors, highlighting the importance of the pyrimidine ring in achieving high binding selectivity and potency for p38 over other kinases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Anti-inflammatory Activities of Pyrimidines

Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives are discussed in this review. Pyrimidines exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators. This summary provides clues for the development of new pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity (Rashid et al., 2021).

Biologically Significant Optical Sensors

Pyrimidine derivatives are utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. This review compiles various pyrimidine-based optical sensors, highlighting their biological and medicinal applications from 2005 to 2020 (Jindal & Kaur, 2021).

properties

IUPAC Name

4-(2-chlorophenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c1-21-14-10-19-15(12-7-4-5-9-18-12)20-16(14)22-13-8-3-2-6-11(13)17/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEGXSKDDPDKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC=CC=C2Cl)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(2-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-(2-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-(2-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-(2-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine
Reactant of Route 6
4-(2-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.